2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
Description
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties:
- Indole core: A heterocyclic aromatic system common in bioactive compounds, including serotonin receptor modulators and kinase inhibitors.
- Pyrrolidinone group: A five-membered lactam ring known to enhance metabolic stability and influence pharmacokinetic properties .
- Phenylpiperazine substituent: A nitrogen-containing heterocycle frequently associated with central nervous system (CNS) activity, particularly in dopamine and serotonin receptor ligands .
For example, indole derivatives with pyrrolidinone substituents have demonstrated antiproliferative activity , and phenylpiperazine moieties are prevalent in antipsychotics and antidepressants .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c34-26(32-13-6-7-14-32)21-33-20-24(23-10-4-5-11-25(23)33)27(35)28(36)29-12-15-30-16-18-31(19-17-30)22-8-2-1-3-9-22/h1-5,8-11,20H,6-7,12-19,21H2,(H,29,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMKBANUXWTXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrrolidine and piperazine groups through nucleophilic substitution and condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
Biological Applications
The biological applications of this compound are extensive and include:
Anticancer Activity
Research indicates that compounds similar to 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide exhibit significant anticancer properties. Studies have shown that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth . This application could be pivotal in developing new antibiotics.
Neuropharmacological Effects
Given the presence of the piperazine moiety, compounds like this one may exhibit neuropharmacological effects. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .
Case Studies
Several studies provide insights into the efficacy and mechanisms of action of this compound:
Case Study 1: Anticancer Evaluation
A study published in Bioorganic & Medicinal Chemistry Letters examined a series of indole-based compounds for their anticancer activity. The findings indicated that modifications to the indole structure significantly influenced cytotoxicity against various cancer cell lines, suggesting that similar modifications to our compound could yield enhanced anticancer agents .
Case Study 2: Antimicrobial Assessment
In another study focused on antimicrobial activity, derivatives of similar structures were synthesized and tested against S. aureus and E. coli. Results showed that certain modifications led to increased potency against these pathogens, highlighting the potential for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
The pyridazinyl analog () replaces indole with a pyridazine ring, which may alter electronic properties and target selectivity. The target compound’s phenylpiperazine moiety differentiates it from analogs, suggesting dopamine or serotonin receptor interactions .
Biological Activity :
- Adamantane-indole hybrids exhibit antiproliferative effects, implying the target compound may share similar mechanisms if tested .
- Fluorophenyl groups (as in ) are common in antidepressants (e.g., fluoxetine), supporting the hypothesis of CNS activity for the target compound.
Toxicity: The pyrrolidinone-acetamide substructure in the target compound correlates with acute oral toxicity (H302) and skin sensitization (H317) in simpler analogs . Substitutions like phenylpiperazine may introduce additional risks (e.g., respiratory irritation, H335), as seen in phenoxy-pyrrolidin derivatives .
Biological Activity
The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (hereafter referred to as Compound A) is a synthetic derivative with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with Compound A, emphasizing its anticancer properties, mechanisms of action, and potential side effects.
Chemical Structure
Compound A is characterized by a complex structure that includes an indole moiety, a pyrrolidine ring, and a phenylpiperazine group. The molecular formula is , with a molecular weight of 398.50 g/mol. The structural complexity suggests multiple interaction sites for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to Compound A. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action involves the inhibition of Pol I transcription, leading to nucleolar stress and subsequent apoptosis in cancer cells .
Case Study: Anticancer Efficacy
In a comparative study, several derivatives were tested against A549 cells using an MTT assay. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced anticancer activity:
| Compound | Substitution | A549 Viability (%) | IC50 (µM) |
|---|---|---|---|
| Compound 6 | 4-Chlorophenyl | 64 | 0.05 |
| Compound 7 | 4-Bromophenyl | 61 | 0.07 |
| Compound 8 | 4-Dimethylaminophenyl | 50 | 0.03 |
These findings suggest that modifications to the phenyl ring can significantly influence the cytotoxicity and selectivity of these compounds towards cancer cells.
The biological activity of Compound A may be attributed to its ability to induce apoptosis through several pathways:
- Pol I Inhibition : Similar compounds have been shown to inhibit RNA polymerase I, resulting in decreased ribosomal RNA synthesis and cellular stress .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
- Tubulin Polymerization Inhibition : Mechanistic studies indicate that certain analogs disrupt tubulin dynamics, akin to established chemotherapeutics like colchicine .
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that Compound A may possess antimicrobial activity against multidrug-resistant pathogens. Screening against various bacterial strains revealed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | < 10 µg/mL |
| Staphylococcus aureus | < 5 µg/mL |
| Acinetobacter baumannii | < 20 µg/mL |
These findings warrant further investigation into the compound's potential as an antimicrobial agent.
Toxicity and Side Effects
While the anticancer and antimicrobial activities are promising, understanding the toxicity profile is crucial for clinical development. Initial studies indicate that some derivatives exhibit cytotoxic effects on non-cancerous cells at higher concentrations, emphasizing the need for selective targeting strategies .
Q & A
Q. What are the critical steps in synthesizing 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution at the indole ring (using NaH or LDA to activate reactive sites) .
- Coupling reactions to introduce the pyrrolidin-1-yl and phenylpiperazinyl moieties. For example, palladium-catalyzed cross-coupling or amide bond formation under carbodiimide activation (e.g., EDC/HOBt) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Optimization : Reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent choice (DMF for polar intermediates), and catalyst loading (0.5–2 mol% Pd for cross-couplings) are critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., indole C3 substitution, pyrrolidinyl carbonyl signals) .
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]+: ~565.3 g/mol based on C₂₈H₃₂N₆O₃) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide, pyrrolidinone) .
Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?
- Targets : Serotonin/dopamine receptors (due to phenylpiperazine moiety) or kinases (indole derivatives often inhibit ATP-binding pockets) .
- Assay design :
- In vitro : Radioligand displacement assays (e.g., [³H]spiperone for 5-HT receptors) with HEK293 cells expressing cloned receptors .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for measuring residual ATP) .
- Dose-response curves : IC₅₀ values calculated using 8–10 concentrations (1 nM–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s selectivity?
- Modifications :
- Pyrrolidinone replacement : Test piperidinone or morpholinone analogs to evaluate ring size effects on target affinity .
- Phenylpiperazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Methodology :
- Parallel synthesis : Generate derivatives via solid-phase combinatorial chemistry .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like 5-HT₁A receptors .
- Data analysis : Compare IC₅₀ values and selectivity ratios (e.g., 5-HT₁A vs. D₂ receptors) to prioritize leads .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Case example : If in vitro assays show nM-level activity against a kinase, but in vivo models (e.g., xenograft mice) show poor efficacy:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Low bioavailability may require prodrug strategies (e.g., esterification of amide groups) .
- Metabolite identification : Incubate with liver microsomes to detect inactive metabolites .
- Formulation optimization : Use PEGylated nanoparticles to enhance solubility and BBB penetration .
Q. What strategies are effective in elucidating the mechanism of action when target deconvolution is challenging?
- Chemoproteomics : Use affinity-based probes (biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss rescues compound toxicity (e.g., for anticancer activity) .
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map signaling perturbations (e.g., JAK/STAT inhibition) .
Q. How can researchers address discrepancies in reported biological activities of structural analogs?
- Case : Conflicting reports on anti-inflammatory activity of indole-piperazine analogs :
- Standardize assays : Use identical cell lines (e.g., RAW264.7 macrophages) and readouts (e.g., IL-6 ELISA).
- Control variables : Compare batch-to-batch compound purity (HPLC) and solvent effects (DMSO vs. saline) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., EC₅₀ ranges for COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
